(4-chlorophenyl)(oxolan-3-yl)methanamine

Lipophilicity Drug Design Structure-Activity Relationship

(4-Chlorophenyl)(oxolan-3-yl)methanamine (CAS 1250330-72-3) is a racemic benzylic amine building block featuring a unique combination of a 4-chlorophenyl group and a saturated oxolane (tetrahydrofuran) ring connected via a chiral methanamine carbon. This specific scaffold, with a molecular weight of 211.69 g/mol and a computed XLogP3-AA of 1.7, occupies a property space distinct from its direct unsubstituted analog (oxolan-3-yl(phenyl)methanamine) and other halogen-substituted variants, making it a strategically important intermediate for exploring lipophilicity-driven SAR in early-stage drug discovery.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 1250330-72-3
Cat. No. B6616460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl)(oxolan-3-yl)methanamine
CAS1250330-72-3
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1COCC1C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-4,9,11H,5-7,13H2
InChIKeyBNJICPSSJZQIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Chlorophenyl)(oxolan-3-yl)methanamine (CAS 1250330-72-3) Is a Differentiated Building Block for Medicinal Chemistry


(4-Chlorophenyl)(oxolan-3-yl)methanamine (CAS 1250330-72-3) is a racemic benzylic amine building block featuring a unique combination of a 4-chlorophenyl group and a saturated oxolane (tetrahydrofuran) ring connected via a chiral methanamine carbon [1]. This specific scaffold, with a molecular weight of 211.69 g/mol and a computed XLogP3-AA of 1.7, occupies a property space distinct from its direct unsubstituted analog (oxolan-3-yl(phenyl)methanamine) and other halogen-substituted variants, making it a strategically important intermediate for exploring lipophilicity-driven SAR in early-stage drug discovery [1].

The Risk of Substituting (4-Chlorophenyl)(oxolan-3-yl)methanamine with Unsubstituted or Other Halogenated Analogs


Simple, generic substitution of (4-chlorophenyl)(oxolan-3-yl)methanamine with its unsubstituted oxolan-3-yl(phenyl)methanamine analog or other 4-halogenated variants can compromise critical structure-activity relationships. The specific presence and position of the chlorine atom on the phenyl ring directly modulates the molecule's lipophilicity (XLogP) and topological polar surface area (TPSA), key parameters governing passive permeability, binding kinetics, and metabolic stability [1][2]. Utilizing a structurally similar but physicochemically distinct analog without careful consideration risks introducing confounding variables into SAR studies, potentially leading to incorrect conclusions and project delays [3].

Quantitative Evidence Guide for (4-Chlorophenyl)(oxolan-3-yl)methanamine vs. Closest Analogs


Enhanced Lipophilicity of the 4-Chloro Analog Quantified by XLogP Difference

The 4-chlorophenyl substitution provides a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog. The computed XLogP3-AA for (4-chlorophenyl)(oxolan-3-yl)methanamine is 1.7, compared to a value of approximately 1.2 for oxolan-3-yl(phenyl)methanamine, representing a difference of +0.5 log units [1][2]. This difference is significant in medicinal chemistry, where a change of just 0.5 log units can dramatically alter a molecule's in vivo absorption, distribution, and overall pharmacokinetic profile.

Lipophilicity Drug Design Structure-Activity Relationship

Molecular Weight Advantage for Fragment-Based Screening Libraries

With a molecular weight of 211.69 g/mol, (4-chlorophenyl)(oxolan-3-yl)methanamine is significantly lighter than its 4-bromo analog (N-[(4-bromophenyl)methyl]oxolan-3-amine, 256.14 g/mol) [1]. This 44.45 Da advantage positions it closer to the ideal fragment size (MW < 250 Da) and provides greater scope for subsequent lead optimization before exceeding the recommended MW limit of ~500 Da for drug-like molecules.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Chiral Scaffold Enabling Stereospecific SAR Exploration

(4-Chlorophenyl)(oxolan-3-yl)methanamine contains a chiral center at the benzylic methanamine carbon, as confirmed by its InChI string [1]. It is supplied as a racemic mixture. This is a critical differentiator from achiral analogs or those where the amine is directly on the oxolane ring (e.g., N-[(4-chlorophenyl)methyl]oxolan-3-amine, CAS 1339621-32-7), which cannot be used to probe stereospecific target interactions .

Stereochemistry Enantiomeric Differentiation Chiral Building Block

Specific Topological Polar Surface Area (TPSA) for CNS Drug Design

The computed Topological Polar Surface Area (TPSA) for (4-chlorophenyl)(oxolan-3-yl)methanamine is 35.3 Ų [1]. This value is comfortably below the established empirical threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration, and differs from the unsubstituted oxolan-3-yl(phenyl)methanamine, which has the same polar groups but a different 3D conformation due to the chlorine atom's steric and electronic effects. This specific TPSA is a useful parameter for cross-screening potential CNS drug candidates.

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Properties

Utility as a Versatile Scaffold for nAChR Ligand Synthesis, Inferred from Class-Level Studies

While no direct biological data exists for this specific compound, research on structurally related tetrahydrofuranylmethylamines indicates that this class of molecule can be engineered to target neuronal nicotinic acetylcholine receptor (nAChR) subtypes with Ki values in the lower micromolar range [1]. The (4-chlorophenyl)(oxolan-3-yl)methanamine scaffold provides a novel combination of a chlorophenyl group and a chiral oxolane-3-ylamine framework, offering a distinct starting point for generating new nAChR ligand libraries compared to the previously studied tetrahydrofuran-2-ylmethylamine series.

Nicotinic Acetylcholine Receptors Neurodegenerative Disease Building Block

Procurement-Driven Application Scenarios for (4-Chlorophenyl)(oxolan-3-yl)methanamine


Building a CNS-Penetrant Fragment Library with a Focus on Halogen-Bonding Interactions

A medicinal chemistry team building a fragment library for CNS targets can prioritize (4-chlorophenyl)(oxolan-3-yl)methanamine over the unsubstituted phenyl analog due to its 0.5 log-unit higher XLogP (1.7 vs. ~1.2), which is more representative of CNS drug-like space, while its TPSA of 35.3 Ų remains well within the favorable range for BBB penetration [1][2]. The chiral center and 4-chloro substituent provide crucial vectors for exploring halogen-bonding interactions with target proteins, a dimension entirely absent in the analog [1].

Stereospecific Lead Optimization of GPCR Antagonists

For a program requiring the exploration of chirality-dependent antagonism at a Class A GPCR, (4-chlorophenyl)(oxolan-3-yl)methanamine is the only suitable scaffold among close analogs. The achiral, regioisomeric N-[(4-chlorophenyl)methyl]oxolan-3-amine cannot provide insight into enantioselective target engagement, making it an unsuitable substitute for SAR studies aiming to leverage chiral discrimination at the binding site [1].

Novel Scouting Library for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

A research group investigating nAChR subtypes for cognitive disorders can employ (4-chlorophenyl)(oxolan-3-yl)methanamine as a novel core for library synthesis. This strategy builds on the class-level evidence that simpler tetrahydrofuranylmethylamines exhibit Ki values in the low micromolar range at neuronal nAChRs [2]. The target compound's distinct 3-ylamine architecture represents an unexplored chemical space, offering the potential to discover new subtype-selective chemotypes with improved selectivity profiles compared to known ligands [2].

Fragment-to-Lead Optimization Program Prioritizing Lower Molecular Weight

In a multi-parameter optimization workflow, a project team needing to install a halogen on a phenyl core while maintaining low molecular weight can select the 4-chloro analog (211.69 g/mol) over the 4-bromo variant (256.14 g/mol). This 44.45 Da reduction is critical for adhering to lead-like property guidelines, maximizing the remaining molecular weight budget for key potency- and selectivity-enhancing motifs later in the optimization cascade [1].

Quote Request

Request a Quote for (4-chlorophenyl)(oxolan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.